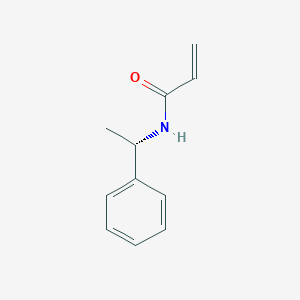

N-((S)-1-phenylethyl)acrylamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(1S)-1-phenylethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-3-11(13)12-9(2)10-7-5-4-6-8-10/h3-9H,1H2,2H3,(H,12,13)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVOJZBQNQTPRA-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467196 | |

| Record name | N-((S)-1-phenylethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19035-71-3 | |

| Record name | N-((S)-1-phenylethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-((S)-1-phenylethyl)acrylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of N-((S)-1-phenylethyl)acrylamide, a chiral monomer of significant interest in polymer chemistry and material science. The information presented is intended to support research and development activities in fields such as chiral chromatography, asymmetric synthesis, and the development of functional polymers.

Chemical and Physical Properties

This compound is a chiral vinylic amide. While extensive experimental data for this specific enantiomer is not widely consolidated, the properties of the racemic mixture and related acrylamide derivatives provide a strong basis for its chemical profile.

| Property | Value | Source/Notes |

| Molecular Formula | C₁₁H₁₃NO | |

| Molecular Weight | 175.23 g/mol | |

| CAS Number | 19035-71-3 | For the (S)-enantiomer |

| Racemic CAS Number | 117604-27-0 | For N-(1-phenylethyl)acrylamide |

| Appearance | White to off-white solid | Inferred from related compounds[1] |

| Melting Point | Not definitively reported for the (S)-enantiomer. The related N-phenylacrylamide has a melting point of 103-106 °C.[2] | |

| Boiling Point | Not reported. Acrylamide derivatives often polymerize at high temperatures.[1] | |

| Solubility | Soluble in many organic solvents such as methanol, ethanol, and acetone.[3] Acrylamides generally exhibit good solubility in polar organic solvents. | Inferred from general acrylamide properties[3] |

Synthesis

The synthesis of this compound typically involves the acylation of (S)-1-phenylethylamine with an activated acrylic acid derivative, such as acryloyl chloride. This reaction is a standard method for forming amide bonds.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of acrylamide derivatives.[4]

Materials:

-

(S)-1-phenylethylamine

-

Acryloyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography equipment)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-phenylethylamine and triethylamine in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of acryloyl chloride in anhydrous dichloromethane to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Figure 1: Synthetic workflow for this compound.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. Below are the expected characteristic signals based on the analysis of related compounds.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks for the amide and vinyl functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H stretch |

| ~3080-3030 | =C-H stretch |

| ~1660 | C=O stretch (Amide I) |

| ~1620 | C=C stretch |

| ~1540 | N-H bend (Amide II) |

Note: These are approximate values and can vary based on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 5H | Aromatic protons (C₆H₅) |

| ~6.1-6.4 | m | 1H | -NH-CH =CH₂ |

| ~5.5-6.0 | m | 2H | -NH-CH=CH ₂ |

| ~5.2 | q | 1H | C₆H₅-CH -CH₃ |

| ~1.5 | d | 3H | C₆H₅-CH-CH ₃ |

| ~1.3 | d | 1H | -NH - |

Note: Chemical shifts are approximate and depend on the solvent used. 'm' denotes multiplet, 'q' denotes quartet, and 'd' denotes doublet.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Amide carbonyl) |

| ~143 | Aromatic quaternary carbon |

| ~131 | -CH=C H₂ |

| ~129 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~126 | Aromatic C-H |

| ~126 | -C H=CH₂ |

| ~50 | C₆H₅-C H-CH₃ |

| ~22 | C₆H₅-CH-C H₃ |

Note: These are predicted chemical shifts.

Reactivity and Stability

This compound, like other acrylamides, is a reactive monomer.

-

Polymerization: The vinyl group is susceptible to free-radical polymerization, which can be initiated by heat, light, or radical initiators.[3] This property is harnessed in the synthesis of poly(this compound), a chiral stationary phase used in chromatography.[5]

-

Stability: The monomer should be stored in a cool, dark place, and preferably with a polymerization inhibitor to prevent spontaneous polymerization. Acrylamides can be sensitive to air and moisture.

-

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed.

Signaling Pathways and Logical Relationships

The primary chemical transformation involving this compound is its polymerization. The logical relationship from monomer to polymer is a fundamental concept in polymer science.

References

- 1. Acrylamide - Wikipedia [en.wikipedia.org]

- 2. N-Phenylacrylamide 99 2210-24-4 [sigmaaldrich.com]

- 3. Table 4-2, Physical and Chemical Properties of Acrylamide - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. (R)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

N-((S)-1-phenylethyl)acrylamide molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, formula, and synthesis of N-((S)-1-phenylethyl)acrylamide, targeted at researchers, scientists, and drug development professionals. Due to the limited availability of published experimental data for this specific compound, this guide also includes a generalized, representative experimental protocol for its synthesis based on established methods for analogous N-substituted acrylamides.

Molecular Structure and Chemical Formula

This compound is a chiral organic compound. It consists of an acrylamide functional group where the nitrogen atom is substituted with a chiral (S)-1-phenylethyl group.

Molecular Formula: C₁₁H₁₃NO

Structure:

The key structural features include a vinyl group, which can participate in polymerization, an amide linkage, and a chiral center at the benzylic carbon of the phenylethyl moiety.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in peer-reviewed literature. The following table summarizes the available and calculated information. Researchers should determine specific properties experimentally for their applications.

| Property | Value | Source |

| IUPAC Name | N-[(1S)-1-phenylethyl]prop-2-enamide | - |

| CAS Number | 19035-71-3 | [Vendor Information] |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Synthesis of this compound: A Representative Experimental Protocol

Reaction Scheme:

CH₂=CHCOCl + H₂N-CH(CH₃)Ph + (C₂H₅)₃N → CH₂=CHCONH-CH(CH₃)Ph + (C₂H₅)₃N·HCl

Materials and Reagents:

-

(S)-1-phenylethylamine

-

Acryloyl chloride

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetone)[2]

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-phenylethylamine (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in the chosen anhydrous solvent.[2]

-

Addition of Acryloyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add acryloyl chloride (1.0-1.1 equivalents) dropwise via a syringe or dropping funnel.[2] The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Biological and Pharmacological Context

The biological activities of this compound have not been specifically reported in the scientific literature. However, the broader class of acrylamide derivatives has been investigated for various therapeutic applications.

-

Anticancer Activity: Certain acrylamide derivatives have been synthesized and evaluated for their potential as anticancer agents, with some showing cytotoxic activity against cancer cell lines.[6][7]

-

Antiallergic Properties: Some series of acrylamide derivatives have been shown to possess antiallergic activity.[8]

-

Enzyme Inhibition: The acrylamide functional group can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues (such as cysteine) in enzymes, which has been utilized in the design of enzyme inhibitors.[9]

-

Toxicity of Acrylamide: It is important to note that the parent compound, acrylamide, is a known neurotoxin and is classified as a probable human carcinogen.[10][11] The toxicity of N-substituted derivatives like this compound has not been extensively studied and should be handled with appropriate safety precautions.

Due to the lack of specific studies on this compound, no signaling pathways or detailed mechanisms of action can be described at this time. Further research is required to elucidate the specific biological and pharmacological profile of this compound.

References

- 1. 117604-27-0|N-(1-Phenylethyl)acrylamide|BLD Pharm [bldpharm.com]

- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 3. US6369249B1 - Process for the preparation of N-substituted acrylamides - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Acrylamide derivatives as antiallergic agents. I. Synthesis and structure-activity relationships of N-[(4-substituted 1-piperazinyl)alkyl]-3-(aryl and heteroaryl)acrylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acrylamide - Wikipedia [en.wikipedia.org]

- 11. Acrylamide in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: N-((S)-1-phenylethyl)acrylamide

IUPAC Name: N-[(1S)-1-phenylethyl]prop-2-enamide CAS Number: 19035-71-3 Molecular Formula: C₁₁H₁₃NO Molecular Weight: 175.23 g/mol

This technical guide provides a comprehensive overview of N-((S)-1-phenylethyl)acrylamide, a chiral acrylamide derivative. Due to limited publicly available data on this specific molecule, this guide also incorporates relevant information on the parent compound, acrylamide, to provide a broader context for its potential properties and biological activity. This document is intended for researchers, scientists, and professionals in drug development and polymer chemistry.

Physicochemical Properties

| Property | N-[(1R)-1-phenylethyl]prop-2-enamide (Computed)[1] | Acrylamide (Experimental) |

| Molecular Weight | 175.23 g/mol | 71.08 g/mol |

| Melting Point | Not Available | 84.5 °C |

| Boiling Point | Not Available | 125 °C at 25 mmHg |

| XLogP3 | 1.8 | -0.67 |

| Hydrogen Bond Donor Count | 1 | 2 |

| Hydrogen Bond Acceptor Count | 1 | 1 |

| Rotatable Bond Count | 2 | 1 |

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not widely published. However, based on general principles of amide synthesis, a plausible route involves the acylation of (S)-1-phenylethylamine with an acrylic acid derivative.

Generalized Synthesis Protocol: Acylation of (S)-1-phenylethylamine

This protocol is a generalized procedure for the synthesis of N-substituted acrylamides and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

(S)-1-phenylethylamine

-

Acryloyl chloride (or other activated acrylic acid derivative)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve (S)-1-phenylethylamine and a tertiary amine base (1.1 to 1.5 equivalents) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath (0 °C).

-

Slowly add acryloyl chloride (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as flash column chromatography on silica gel or recrystallization, to yield the pure this compound.

Applications in Polymer Chemistry

The primary application of this compound is as a monomer for the synthesis of chiral polymers. These polymers are principally used as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) for the separation of enantiomers.

Experimental Protocol: Preparation of Poly-(S)-N-(1-phenylethyl)acrylamide Coated Chiral Stationary Phase

This protocol is adapted from a study on the preparation and evaluation of immobilized poly-(S)-N-(1-phenylethyl)acrylamide CSPs.

Materials:

-

This compound

-

Trimethoxysilylpropyl methacrylate (TMSPM)

-

Azobisisobutyronitrile (AIBN) as an initiator

-

Silica gel

-

Toluene

-

Methanol

Procedure:

-

Copolymerization: In a flask, dissolve this compound and TMSPM in toluene. Add AIBN as a radical initiator. Heat the mixture under an inert atmosphere to induce polymerization. The resulting product is a copolymer of this compound and TMSPM.

-

Coating: Disperse silica gel in a solution of the synthesized copolymer in a suitable solvent. The copolymer is physically adsorbed onto the surface of the silica gel particles.

-

Immobilization: Heat the coated silica gel to induce a reaction between the trimethoxysilane groups of the copolymer and the silanol groups on the silica gel surface, forming covalent bonds.

-

Washing: Wash the resulting immobilized CSP with solvents like toluene and methanol to remove any non-covalently bound polymer.

-

Packing: The prepared CSP is then packed into an HPLC column using a slurry packing method.

Biological Activity and Signaling Pathways

There is no specific data available in the scientific literature regarding the biological activity, cytotoxicity, or mechanism of action of this compound. However, the parent compound, acrylamide, is a well-studied neurotoxin and is classified as a probable human carcinogen. The biological effects of acrylamide are largely attributed to its electrophilic nature, allowing it to form adducts with biological macromolecules.

The primary metabolite of acrylamide, glycidamide, is formed via oxidation by cytochrome P450 2E1. Glycidamide is more reactive than acrylamide and is considered the ultimate genotoxic agent. Detoxification of both acrylamide and glycidamide occurs through conjugation with glutathione (GSH).

Given the lack of specific data for this compound, it is prudent for researchers to handle this compound with care, assuming it may possess similar toxicological properties to acrylamide.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized synthesis workflow for this compound.

Metabolic Pathways of Acrylamide

The following diagram illustrates the known metabolic pathways of the parent compound, acrylamide, in the body. The specific metabolism of this compound has not been studied.

Caption: Metabolic pathways of the parent compound, acrylamide.

References

N-((S)-1-phenylethyl)acrylamide CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-((S)-1-phenylethyl)acrylamide, a chiral monomer increasingly utilized in the development of advanced materials, particularly for enantioselective applications. This document details its chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis and subsequent polymerization, and its primary application in chiral chromatography.

Core Data: Identifiers and Physicochemical Properties

This compound is a chiral molecule distinguished by the presence of a stereogenic center on the phenylethyl group. This chirality is the basis for its utility in creating materials for enantioselective separations. The key identifiers and properties of this compound are summarized in the table below.

| Identifier Type | Data |

| CAS Number | 19035-71-3 |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | N-[(1S)-1-phenylethyl]prop-2-enamide |

| Synonyms | (S)-N-(1-phenylethyl)acrylamide |

| Canonical SMILES | C=CC(=O)N--INVALID-LINK--C1=CC=CC=C1 |

| Physical State | Solid |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound and its subsequent polymerization to form a chiral stationary phase is provided below.

Synthesis of this compound Monomer

The synthesis of this compound can be achieved via the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[1][2]

Materials:

-

(S)-1-phenylethylamine

-

Acryloyl chloride

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or aqueous sodium hydroxide (NaOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-phenylethylamine (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add acryloyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Polymerization of this compound for Chiral Stationary Phase Preparation

This protocol describes the "grafting to" method for preparing a poly-(S)-N-(1-phenylethyl)acrylamide-based chiral stationary phase (CSP).[3]

Materials:

-

This compound monomer

-

Trimethoxysilylpropyl methacrylate (TMSPM)

-

Azobisisobutyronitrile (AIBN) as initiator

-

Toluene (anhydrous)

-

Silica gel

-

Standard polymerization glassware

Procedure:

-

In a polymerization tube, dissolve this compound and TMSPM (e.g., in a 95:5 molar ratio) in anhydrous toluene.[3]

-

Add AIBN as a radical initiator.

-

Degas the solution by several freeze-pump-thaw cycles.

-

Seal the tube under vacuum and heat at a controlled temperature (e.g., 60-70 °C) for 24 hours to effect copolymerization.

-

After polymerization, precipitate the copolymer by pouring the solution into a non-solvent like methanol or hexane.

-

Filter and dry the copolymer under vacuum.

-

Characterize the copolymer by ¹H-NMR to determine the monomer ratio.[3]

-

Immobilize the copolymer onto silica gel by refluxing a suspension of the copolymer and silica gel in a suitable solvent (e.g., toluene) for several hours.

-

Filter the resulting chiral stationary phase, wash with solvent, and dry under vacuum.

Visualizations

The following diagrams illustrate the synthesis workflow and the conceptual basis for the material's application in chiral separations.

Caption: Synthesis workflow for this compound and its polymerization.

Caption: Logical flow of chiral recognition using a poly-(S)-N-(1-phenylethyl)acrylamide CSP.

Biological Activity and Applications

The primary application of this compound is as a monomer for the synthesis of chiral polymers used in chromatography.[3] These polymers form the basis of chiral stationary phases (CSPs) that are highly effective in separating enantiomers of various chiral compounds.[3][4] The chiral recognition ability of these CSPs is attributed to the specific stereochemistry of the polymer backbone, which creates a chiral environment that interacts differently with the two enantiomers of a racemic mixture, leading to their separation.

As for the direct biological activity of this compound, there is limited information available in the public domain. However, it is important to note that acrylamide and some of its derivatives are known to have biological effects. Acrylamide itself is a known neurotoxin and is classified as a probable human carcinogen. Therefore, appropriate safety precautions should be taken when handling this compound and its derivatives. Some other acrylamide derivatives have been investigated for their potential as antiallergic or anticancer agents, but specific studies on the biological signaling pathways affected by this compound are not currently available. The main focus of research on this compound has been its application in materials science for chiral separations.

References

In-Depth Technical Guide on the Solubility of N-((S)-1-phenylethyl)acrylamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-((S)-1-phenylethyl)acrylamide, a key monomer in the synthesis of specialty polymers. Due to the absence of publicly available, quantitative solubility data for this specific compound, this document outlines a standardized experimental protocol for determining its solubility in various organic solvents. The methodologies provided are grounded in established principles of physical chemistry and are designed to yield reliable and reproducible results for research and development applications.

Introduction

This compound is a chiral monomer utilized in the synthesis of polymers for applications such as chiral stationary phases in chromatography. The solubility of this monomer in organic solvents is a critical parameter that influences its polymerization kinetics, purification, and formulation. A thorough understanding of its solubility profile is essential for process optimization, scale-up, and the development of novel materials. This guide presents a framework for systematically determining and documenting the solubility of this compound.

Predicted Solubility Profile

While specific quantitative data is not available, the molecular structure of this compound—comprising a polar acrylamide group and a nonpolar phenylethyl group—suggests a degree of solubility in a range of organic solvents. It is anticipated to be soluble in polar aprotic solvents and alcohols, with decreasing solubility in nonpolar solvents. For comparison, unsubstituted acrylamide is soluble in methanol (155 g/100 mL), ethanol (86 g/100 mL), and acetone (63.1 g/100 mL), but only minimally soluble in nonpolar solvents like benzene and heptane.[1] N-isopropylacrylamide is readily soluble in water, methanol, ethanol, and acetone.[2] The bulky, nonpolar phenylethyl group in this compound is expected to decrease its solubility in highly polar solvents compared to unsubstituted acrylamide, while potentially increasing its solubility in solvents of intermediate polarity.

Quantitative Solubility Data

As definitive quantitative solubility data for this compound is not present in the current body of scientific literature, the following table is provided as a template for researchers to populate with experimentally determined values. The subsequent section details the experimental protocol for obtaining this data.

| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Polarity Index | Solubility at 25°C ( g/100 mL) | Molar Solubility at 25°C (mol/L) | Observations |

| Alcohols | ||||||

| Methanol | 32.04 | 0.792 | 5.1 | Data to be determined | Data to be determined | |

| Ethanol | 46.07 | 0.789 | 4.3 | Data to be determined | Data to be determined | |

| Isopropanol | 60.10 | 0.786 | 3.9 | Data to be determined | Data to be determined | |

| Ketones | ||||||

| Acetone | 58.08 | 0.791 | 5.1 | Data to be determined | Data to be determined | |

| Methyl Ethyl Ketone | 72.11 | 0.805 | 4.7 | Data to be determined | Data to be determined | |

| Ethers | ||||||

| Diethyl Ether | 74.12 | 0.713 | 2.8 | Data to be determined | Data to be determined | |

| Tetrahydrofuran | 72.11 | 0.889 | 4.0 | Data to be determined | Data to be determined | |

| Esters | ||||||

| Ethyl Acetate | 88.11 | 0.902 | 4.4 | Data to be determined | Data to be determined | |

| Halogenated Solvents | ||||||

| Dichloromethane | 84.93 | 1.33 | 3.1 | Data to be determined | Data to be determined | |

| Chloroform | 119.38 | 1.48 | 4.1 | Data to be determined | Data to be determined | |

| Aromatic Hydrocarbons | ||||||

| Toluene | 92.14 | 0.867 | 2.4 | Data to be determined | Data to be determined | |

| Amides | ||||||

| Dimethylformamide | 73.09 | 0.944 | 6.4 | Data to be determined | Data to be determined | |

| Alkanes | ||||||

| n-Hexane | 86.18 | 0.659 | 0.1 | Data to be determined | Data to be determined |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the determination of its solubility in organic solvents.

Synthesis of this compound

A common method for the synthesis of N-substituted acrylamides involves the reaction of a primary amine with acryloyl chloride in the presence of a base.

Materials:

-

(S)-1-phenylethylamine

-

Acryloyl chloride

-

Triethylamine

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1-phenylethylamine and triethylamine in the chosen anhydrous solvent.

-

Cool the mixture in an ice bath (0°C).

-

Slowly add a solution of acryloyl chloride in the same anhydrous solvent to the reaction mixture via a dropping funnel, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with deionized water, followed by a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Determination of Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[3]

Materials:

-

This compound (purified)

-

Selected organic solvents (analytical grade)

-

Screw-capped vials

-

Constant temperature bath with a shaker

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of this compound to a screw-capped vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to reach equilibrium. This may take several hours to days, and the optimal time should be determined empirically.

-

After reaching equilibrium, allow the vials to stand undisturbed in the constant temperature bath for a period to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter compatible with the solvent to remove any undissolved solid.

-

Quantify the concentration of this compound in the filtered solution using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Conclusion

This technical guide has addressed the solubility of this compound in organic solvents by providing a framework for its experimental determination in the absence of published quantitative data. The detailed protocols for both the synthesis of the monomer and the measurement of its solubility are intended to equip researchers, scientists, and drug development professionals with the necessary tools to generate reliable and consistent data. The systematic application of these methodologies will contribute to a more comprehensive understanding of the physicochemical properties of this important chiral monomer, thereby facilitating its effective use in various scientific and industrial applications.

References

Physical and chemical properties of N-((S)-1-phenylethyl)acrylamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N-((S)-1-phenylethyl)acrylamide, a chiral monomer of increasing interest in polymer chemistry and materials science. This document consolidates available data on its synthesis, characterization, and key properties to support its application in research and development.

Chemical Identity and Structure

This compound is a chiral acrylamide derivative featuring a phenylethyl group attached to the nitrogen atom of the acrylamide functionality. The "(S)" designation indicates the stereochemistry at the chiral center of the 1-phenylethyl moiety.

Table 1: General Information

| Property | Value |

| Systematic Name | N-[(1S)-1-phenylethyl]prop-2-enamide |

| CAS Number | 19035-71-3 |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

Physical Properties

Detailed experimental data on the physical properties of this compound are not widely reported in publicly available literature. However, based on its structure and related compounds, it is expected to be a white to off-white solid at room temperature.

Table 2: Physical Properties of this compound

| Property | Value |

| Physical State | Solid |

| Color | White to off-white |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in common organic solvents such as dichloromethane and ethyl acetate. |

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the acrylamide functional group. The vinyl group is susceptible to polymerization, particularly radical polymerization, to form poly(this compound). This polymer has shown significant utility in the preparation of chiral stationary phases for enantioselective chromatography.[1]

The amide linkage exhibits typical amide reactivity, though it is generally stable under neutral conditions. Hydrolysis can occur under strong acidic or basic conditions. The presence of the chiral phenylethyl group imparts stereochemical properties to the molecule and its subsequent polymers.

Spectral Data for Characterization

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectral Data of this compound

| Technique | Data |

| ¹H NMR | Expected signals include those for the vinyl protons of the acrylamide group, the methine and methyl protons of the phenylethyl group, and the aromatic protons of the phenyl ring. |

| ¹³C NMR | Expected signals include those for the carbonyl carbon, the vinyl carbons, the carbons of the phenylethyl group, and the aromatic carbons. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for the N-H stretching, C=O stretching (amide I), and N-H bending (amide II) of the amide group, as well as C=C stretching of the vinyl group and aromatic C-H stretching. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-substituted acrylamides involves the acylation of the corresponding amine with acryloyl chloride.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

To a solution of (S)-1-phenylethylamine and triethylamine in dichloromethane, acryloyl chloride is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period. After the reaction is complete, the mixture is washed successively with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Characterization Methods

Logical Relationship for Characterization

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N-((S)-1-phenylethyl)acrylamide as a Chiral Monomer

This technical guide provides a comprehensive overview of this compound, a crucial chiral monomer in the development of advanced polymer-based materials. We will explore its synthesis, polymerization characteristics, the properties of the resulting polymer, and its significant applications, particularly in the field of chiral separations for drug development.

Introduction

This compound is a chiral vinyl monomer that serves as a fundamental building block for the synthesis of optically active polymers. The presence of the stereogenic center on the phenylethyl side group imparts chirality to the polymer, making it a valuable tool for applications requiring enantiomeric recognition. The resulting polymer, poly(this compound), has demonstrated exceptional chiral recognition abilities, making it a material of great interest for creating chiral stationary phases (CSPs) used in chromatography to separate enantiomers.[1][2] The ability to separate chiral compounds is of paramount importance in the pharmaceutical industry, where the different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

Monomer Synthesis

The synthesis of this compound is typically achieved through the reaction of a nucleophilic amine with an activated acrylic acid derivative. A common and effective method is the acylation of (S)-(-)-1-phenylethylamine with acryloyl chloride. The reaction is generally performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard organic synthesis methods for acrylamide derivatives.[3]

-

Dissolution: Dissolve (S)-(-)-1-phenylethylamine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Base Addition: Add an equivalent amount of a non-nucleophilic base, such as triethylamine, to the solution to act as an acid scavenger.

-

Acylation: Slowly add a solution of acryloyl chloride in the same solvent to the cooled reaction mixture dropwise. The reaction is exothermic and should be controlled to prevent unwanted side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with water and brine to remove the amine hydrochloride salt and any unreacted starting materials.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

-

Characterization: Confirm the structure and purity of the synthesized monomer using techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

References

An In-depth Technical Guide to Poly(N-((S)-1-phenylethyl)acrylamide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of poly(N-((S)-1-phenylethyl)acrylamide), a chiral polymer with significant applications in enantioselective separations. The document details its synthesis, properties, and key experimental protocols, offering valuable insights for researchers and professionals in drug development and materials science.

Introduction

Poly(this compound) is a synthetic polymer notable for its chiral properties, which arise from the stereocenter in its pendant phenylethyl group. This chirality makes the polymer highly effective as a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) and other separation techniques. Its primary application lies in the resolution of racemic mixtures, a critical process in the pharmaceutical industry for the development of stereochemically pure drugs. The polymer's performance is intrinsically linked to its synthesis and the method of its immobilization onto a support matrix.

Synthesis of the Monomer: this compound

The synthesis of the this compound monomer is a crucial first step. While a specific, detailed protocol is not widely published, a general and reliable method involves the acylation of (S)-1-phenylethylamine with acryloyl chloride. This reaction, a classic example of Schotten-Baumann conditions, is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

(S)-1-phenylethylamine

-

Acryloyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (or another suitable aprotic solvent)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-1-phenylethylamine and triethylamine in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add acryloyl chloride dropwise to the stirred solution. The addition should be controlled to maintain a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Polymerization of this compound

The polymerization of the this compound monomer is typically achieved through free-radical polymerization. This method allows for the formation of a high molecular weight polymer.

Experimental Protocol: Free-Radical Polymerization

Materials:

-

This compound monomer

-

Azobisisobutyronitrile (AIBN) or another suitable radical initiator

-

Anhydrous toluene (or another suitable solvent)

-

Nitrogen or argon gas supply

-

Schlenk flask or similar reaction vessel

-

Oil bath or heating mantle

Procedure:

-

Dissolve the this compound monomer and AIBN in anhydrous toluene in a Schlenk flask.

-

Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

-

Heat the reaction mixture in an oil bath at a temperature appropriate for the initiator (typically 60-80 °C for AIBN).

-

Maintain the reaction under an inert atmosphere for several hours to allow for polymerization.

-

The resulting polymer can be isolated by precipitation in a non-solvent, such as hexane or methanol, followed by filtration and drying under vacuum.

Properties of Poly(this compound)

The physical and chemical properties of poly(this compound) are critical for its application as a chiral stationary phase.

Solubility: The solubility of poly(this compound) is dependent on its molecular weight and the solvent. Generally, it is soluble in a range of organic solvents.

Thermal Properties: A specific glass transition temperature (Tg) for poly(this compound) is not readily available in the literature. However, for comparison, the Tg of poly(N,N-dimethylacrylamide) is reported to be around 89 °C. The bulky phenylethyl group in poly(this compound) would likely lead to a higher Tg due to increased steric hindrance and reduced chain mobility.

Chiral Recognition: The primary and most important property of this polymer is its ability to differentiate between enantiomers. This chiral recognition is attributed to the formation of transient diastereomeric complexes between the chiral pendant groups of the polymer and the enantiomers of the analyte. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric repulsion, lead to different retention times for the two enantiomers in a chromatographic system.

Application in Chiral Stationary Phases

Poly(this compound) is most commonly used in the preparation of chiral stationary phases for chromatography. Two primary strategies are employed for immobilizing the polymer onto a silica gel support: "grafting from" and "gating to".

"Grafting From" Method

In the "grafting from" approach, the polymerization is initiated from the surface of the silica support, which has been pre-functionalized with an initiator. This method can lead to a higher density of polymer chains on the surface.

"Grafting To" Method

The "grafting to" method involves synthesizing the polymer first and then attaching it to the silica support. This allows for better characterization of the polymer before immobilization. Studies have shown that the "grafting to" method can result in a higher chiral recognition ability.

Quantitative Data from a Comparative Study

A study comparing different preparation methods for CSPs based on poly(S)-N-(1-phenylethyl) acrylamide provided the following data:

| CSP ID | Preparation Method | Monomer Loading (mmol/g) | Polymer Mn | Polymer Mw/Mn |

| CSP2 | Grafting From | 1.057 | 51,272 | 3.43 |

| CSP3 | Grafting To | 0.657 | 7,090 | 1.66 |

Mn = Number-average molecular weight; Mw/Mn = Polydispersity Index.

Visualizations

Synthesis of this compound Monomer

Caption: Workflow for the synthesis of the this compound monomer.

Free-Radical Polymerization of the Monomer

Caption: Workflow for the free-radical polymerization of the monomer.

"Grafting From" Method for CSP Preparation

Caption: "Grafting From" method for Chiral Stationary Phase (CSP) preparation.

"Grafting To" Method for CSP Preparation

Caption: "Grafting To" method for Chiral Stationary Phase (CSP) preparation.

In-Depth Technical Guide on the Safety and Handling of N-((S)-1-phenylethyl)acrylamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for N-((S)-1-phenylethyl)acrylamide. As specific toxicological data for this compound is limited, this guide draws heavily on information available for the parent compound, acrylamide, and its derivatives. It is imperative to consult the most recent Safety Data Sheet (SDS) from your supplier and to conduct a thorough risk assessment before handling this chemical.

Introduction

This compound is a chiral, N-substituted acrylamide derivative. While its specific applications are varied across research and development, its structural similarity to acrylamide, a well-documented neurotoxin, suspected carcinogen, and reproductive toxicant, necessitates stringent safety and handling protocols. This guide provides a comprehensive overview of the known hazards, recommended handling procedures, and emergency response measures to ensure the safety of laboratory personnel.

Hazard Identification and Classification

Due to the lack of specific toxicological studies on this compound, its hazard classification is primarily based on the known profile of acrylamide and other N-substituted acrylamides.

Potential Hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory/Skin Sensitization: May cause an allergic skin reaction.

-

Germ Cell Mutagenicity: Suspected of causing genetic defects.

-

Carcinogenicity: Suspected human carcinogen, based on animal studies of acrylamide.[2][3][4][5][6] Acrylamide is classified as a "probable human carcinogen" (Group 2A) by the International Agency for Research on Cancer (IARC).[2]

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child, based on animal studies of acrylamide.[7][8][9]

-

Specific Target Organ Toxicity (STOT):

Physical and Chemical Properties

| Property | Value (for Acrylamide) |

| Appearance | White, odorless crystalline solid |

| Molecular Weight | 71.08 g/mol |

| Melting Point | 84.5 °C (184.1 °F) |

| Boiling Point | 125 °C (257 °F) at 25 mmHg |

| Solubility | Soluble in water, ethanol, acetone |

| Vapor Pressure | 0.007 mmHg at 25 °C |

Exposure Controls and Personal Protection

A multi-layered approach is essential to minimize exposure to this compound.

Engineering Controls

-

Chemical Fume Hood: All work with solid this compound and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear double-layered nitrile gloves. Change gloves immediately if contaminated.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Skin and Body Protection: A lab coat must be worn at all times. For operations with a higher risk of exposure, consider using a chemical-resistant apron and sleeves.

-

Respiratory Protection: If work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage Procedures

Handling

-

Avoid Dust Formation: Handle solid material carefully to avoid generating dust.

-

Weighing: If possible, weigh the compound directly in the fume hood. If a balance is located outside the hood, use a tared, sealed container to transport the material.

-

Solutions: Prepare solutions in the fume hood.

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Store in a cool, dry, well-ventilated area away from incompatible materials.

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, bases, and reducing agents.

Emergency Procedures

Spill Response

A clear and logical workflow is crucial for responding to a spill of this compound.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. biomedres.us [biomedres.us]

- 3. biomedres.us [biomedres.us]

- 4. Acrylamide carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The carcinogenicity of acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oehha.ca.gov [oehha.ca.gov]

- 7. Reproductive toxicity of acrylamide and related compounds in mice--effects on fertility and sperm morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The reproductive and neural toxicities of acrylamide and three analogues in Swiss mice, evaluated using the continuous breeding protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicological effects of acrylamide on the reproductive system of weaning male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-((S)-1-phenylethyl)acrylamide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-((S)-1-phenylethyl)acrylamide, a chiral monomer frequently utilized in the development of chiral stationary phases for enantioselective chromatography and as a building block in asymmetric synthesis. The described methodology is based on the Schotten-Baumann reaction, a robust and efficient method for amide bond formation. This application note includes a step-by-step experimental procedure, a summary of key quantitative data, and a graphical representation of the synthesis workflow to ensure reproducibility and ease of use for researchers in organic chemistry and drug development.

Introduction

N-substituted acrylamides are a versatile class of monomers used in the synthesis of functional polymers. In particular, chiral N-substituted acrylamides, such as this compound, are of significant interest due to their applications in creating materials for chiral separations and as intermediates in the synthesis of biologically active molecules. The stereocenter on the phenylethyl moiety imparts chirality, making polymers derived from this monomer capable of enantiomeric discrimination. The synthesis of this monomer is typically achieved by the acylation of the corresponding chiral amine, (S)-1-phenylethylamine, with an acryloyl derivative. The following protocol details a reliable synthesis route using acryloyl chloride.

Key Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | (S)-1-phenylethylamine, Acryloyl chloride, Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 85-95% |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 19035-71-3 |

Experimental Protocol

This protocol describes the synthesis of this compound via the Schotten-Baumann reaction of (S)-1-phenylethylamine with acryloyl chloride.

Materials:

-

(S)-1-phenylethylamine

-

Acryloyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (S)-1-phenylethylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acryloyl Chloride: Add acryloyl chloride (1.1 eq.), dissolved in a small amount of anhydrous dichloromethane, dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding water.

-

Work-up:

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound as a white solid.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Signaling Pathways and Applications

While this compound itself is primarily a chemical building block, the polymers derived from it, poly(this compound), have significant applications. These chiral polymers are used as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) and other separation techniques. The mechanism of chiral recognition by these CSPs involves various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the chiral polymer and the enantiomers of the analyte.

The logical relationship for its primary application can be visualized as follows:

Caption: Application pathway from monomer to enantioselective separation.

Conclusion

The protocol described herein provides a straightforward and efficient method for the synthesis of this compound. This chiral monomer is a valuable tool for researchers in materials science and medicinal chemistry. The provided data and graphical workflows are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

Application Notes and Protocols: Polymerization of N-((S)-1-phenylethyl)acrylamide

Abstract

This document provides a detailed protocol for the free-radical polymerization of the chiral monomer N-((S)-1-phenylethyl)acrylamide. This procedure is intended for researchers, scientists, and professionals in drug development and materials science who are interested in synthesizing chiral polymers. The protocol outlines the necessary reagents, equipment, and step-by-step instructions for the polymerization reaction, purification of the resulting polymer, and characterization. Additionally, a summary of typical reaction parameters and expected outcomes is presented in a tabular format for easy reference. A graphical representation of the experimental workflow is also included to provide a clear overview of the process.

Introduction

Chiral polymers have garnered significant interest in various fields, including asymmetric catalysis, chiral chromatography, and drug delivery systems. Poly(this compound) is a chiral polymer that can be synthesized from its corresponding monomer, this compound. The stereoregularity of the polymer backbone and the presence of the chiral pendant group can impart unique properties to the material. This document details a standard free-radical polymerization procedure using 2,2'-Azobis(2-methylpropionitrile) (AIBN) as a thermal initiator. This method is widely used for its simplicity and effectiveness in polymerizing a variety of vinyl monomers.

Experimental Protocol: Free-Radical Polymerization

This protocol describes the synthesis of poly(this compound) via a solution-based free-radical polymerization.

Materials and Equipment

-

Monomer: this compound

-

Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

Precipitation Solvent: Methanol

-

Washing Solvent: Acetone

-

Reaction Vessel: Schlenk flask or a thick-walled glass tube with a rubber septum

-

Inert Gas: High-purity nitrogen or argon

-

Magnetic stirrer and stir bar

-

Oil bath or heating mantle with temperature control

-

Vacuum filtration apparatus (sintered glass funnel)

-

Vacuum oven

-

Standard laboratory glassware

Safety Precautions

-

Acrylamide derivatives are potential neurotoxins and should be handled with extreme care in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

AIBN is a thermally unstable compound that can decompose exothermically. Avoid heating it directly and store it at a low temperature as recommended by the supplier.

-

DMF is a skin and respiratory irritant. Handle it in a fume hood.

-

Methanol and acetone are flammable and should be kept away from ignition sources.

Step-by-Step Polymerization Procedure

-

Reaction Setup:

-

Place a magnetic stir bar in a clean, dry Schlenk flask.

-

Add the this compound monomer and the AIBN initiator to the flask. A typical molar ratio of monomer to initiator is in the range of 100:1 to 200:1.[1]

-

Add anhydrous DMF as the solvent. The monomer concentration is typically around 10-20% (w/v).

-

-

Degassing:

-

Seal the flask with a rubber septum.

-

Purge the reaction mixture with an inert gas (nitrogen or argon) for 20-30 minutes to remove dissolved oxygen, which can inhibit the polymerization. Alternatively, perform three freeze-pump-thaw cycles for more rigorous oxygen removal.[2]

-

-

Polymerization Reaction:

-

Immerse the sealed reaction flask in a preheated oil bath set to 70-80°C. The specific temperature will depend on the desired reaction rate and the decomposition kinetics of AIBN.

-

Allow the reaction to proceed with continuous stirring for a predetermined time, typically ranging from 12 to 48 hours. The reaction mixture will become more viscous as the polymer forms.

-

-

Reaction Quenching and Polymer Precipitation:

-

After the desired reaction time, remove the flask from the oil bath and cool it to room temperature.

-

Pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol or acetone, while stirring vigorously. This will cause the polymer to precipitate as a solid.

-

-

Purification:

-

Collect the precipitated polymer by vacuum filtration using a sintered glass funnel.

-

Wash the polymer multiple times with fresh portions of the precipitation solvent (methanol or acetone) to remove any unreacted monomer, initiator fragments, and residual DMF.

-

Continue washing until the filtrate is clear.

-

-

Drying:

-

Transfer the purified polymer to a clean, tared watch glass or petri dish.

-

Dry the polymer under vacuum at 40-50°C until a constant weight is achieved. This may take 24-48 hours.

-

-

Characterization (Optional but Recommended):

-

Determine the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

-

Confirm the polymer structure using Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

-

Data Presentation

The following table summarizes typical experimental parameters and expected results for the free-radical polymerization of this compound.

| Parameter | Value | Reference/Notes |

| Monomer | This compound | - |

| Initiator | AIBN | - |

| Solvent | Anhydrous DMF | - |

| Monomer/Initiator Molar Ratio | 100:1 - 200:1 | [1] |

| Monomer Concentration | 10-20% (w/v) | Typical for solution polymerization |

| Reaction Temperature | 70-80°C | [1] |

| Reaction Time | 12 - 48 hours | Dependent on desired conversion |

| Yield | 80-95% | Typical for free-radical polymerization |

| Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Dependent on reaction conditions |

| Polydispersity Index (PDI) | 1.5 - 2.5 | Typical for free-radical polymerization |

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step workflow for the polymerization of this compound.

Caption: Experimental workflow for the synthesis of poly(this compound).

References

Application Notes and Protocols for the Free Radical Polymerization of N-((S)-1-phenylethyl)acrylamide using AIBN

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-((S)-1-phenylethyl)acrylamide (SPEA) is a chiral monomer that, upon polymerization, yields polymers with unique properties applicable in chiral separations, asymmetric catalysis, and as chiral stationary phases in chromatography.[1] This document provides detailed application notes and experimental protocols for the free radical polymerization of SPEA using azobisisobutyronitrile (AIBN) as a thermal initiator. The protocols outlined below are designed to be a comprehensive guide for researchers in the synthesis and characterization of poly(this compound).

Data Presentation

Table 1: Reaction Conditions for Free Radical Polymerization of SPEA

| Parameter | Condition | Rationale |

| Monomer | This compound (SPEA) | The chiral monomer unit for the final polymer. |

| Initiator | Azobisisobutyronitrile (AIBN) | A common thermal initiator for free radical polymerization, effective in a variety of organic solvents.[2] |

| Solvent | Toluene or Tetrahydrofuran (THF) | Anhydrous, to prevent unwanted side reactions. These solvents are suitable for dissolving both the monomer and the resulting polymer. |

| Monomer Concentration | 0.1 - 1.0 M | Influences the rate of polymerization and the final molecular weight of the polymer. |

| Initiator Concentration | 1-5 mol% relative to monomer | Affects the initiation rate and consequently the polymer's molecular weight and polydispersity.[3] |

| Reaction Temperature | 60-80 °C | AIBN decomposition and initiation occur efficiently in this temperature range.[2] |

| Reaction Time | 4-24 hours | Sufficient time to achieve high monomer conversion. |

| Atmosphere | Inert (Nitrogen or Argon) | Oxygen is a potent inhibitor of free radical polymerization and must be excluded.[4] |

Table 2: Typical Characterization Data for Poly(SPEA)

| Property | Typical Value Range | Method of Analysis |

| Molecular Weight (Mn) | 5,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)[1] |

| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC / SEC[1] |

| Polymer Structure | Confirmed by characteristic peaks | ¹H NMR, ¹³C NMR, FTIR Spectroscopy[5] |

| Conversion | > 90% | ¹H NMR Spectroscopy or Gravimetric Analysis |

Experimental Protocols

Materials and Equipment

-

Monomer: this compound (SPEA)

-

Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol

-

Solvent: Anhydrous Toluene or Tetrahydrofuran (THF)

-

Precipitation Solvent: Cold Methanol or Hexanes

-

Reaction Vessel: Schlenk flask or a round-bottom flask with a condenser and a gas inlet

-

Inert Gas: High-purity Nitrogen or Argon

-

Heating and Stirring: Magnetic stirrer with a hot plate and an oil bath

-

Standard Glassware and Syringes

-

Filtration Equipment: Büchner funnel and filter paper

-

Drying: Vacuum oven

Synthesis of Poly(this compound)

-

Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.75 g, 10 mmol) in anhydrous toluene (e.g., 20 mL) to achieve the desired monomer concentration.

-

Initiator Addition: Add AIBN (e.g., 0.033 g, 0.2 mmol, 2 mol% relative to monomer) to the solution.

-

Degassing: Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).

-

Polymerization: Immerse the flask in a preheated oil bath at 70°C and stir the reaction mixture vigorously.

-

Reaction Monitoring: The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR.

-

Termination and Precipitation: After the desired reaction time (e.g., 12 hours), terminate the polymerization by cooling the flask in an ice bath. Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent, such as cold methanol or hexanes, while stirring.

-

Purification: Collect the precipitated polymer by filtration using a Büchner funnel. Wash the polymer several times with fresh, cold non-solvent to remove any unreacted monomer and initiator residues.

-

Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization of Poly(this compound)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃). The disappearance of the vinyl proton peaks of the monomer (typically between 5.5-6.5 ppm) and the appearance of broad polymer backbone peaks indicate successful polymerization.

-

¹³C NMR: Provides detailed information about the polymer's microstructure.

-

-

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

-

Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. Use a calibrated system with appropriate standards (e.g., polystyrene).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Confirm the polymer structure by identifying characteristic functional group vibrations. Key peaks include the amide C=O stretch (around 1650 cm⁻¹) and N-H stretch (around 3300 cm⁻¹).[5] The disappearance of the C=C double bond peak from the monomer (around 1620 cm⁻¹) also confirms polymerization.

-

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and characterization of poly(SPEA).

Caption: Mechanism of AIBN-initiated free radical polymerization of SPEA.

References

Application Notes and Protocols for RAFT Polymerization of N-((S)-1-phenylethyl)acrylamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of poly(N-((S)-1-phenylethyl)acrylamide) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This controlled radical polymerization technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, which is crucial for applications in drug delivery, chiral separations, and other advanced materials.

Introduction to RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile form of controlled radical polymerization that enables the synthesis of polymers with complex architectures and well-defined properties. The process involves a conventional radical polymerization in the presence of a suitable chain transfer agent (CTA), typically a thiocarbonylthio compound. The RAFT process is characterized by an equilibrium between active (propagating radicals) and dormant (polymeric RAFT agent) chains, which allows for the controlled growth of polymer chains.

The chiral nature of the this compound monomer makes its corresponding polymer a promising candidate for applications in enantioselective separations and as a chiral stationary phase in chromatography.[1] Furthermore, the ability to control the polymer's molecular weight and architecture through RAFT polymerization opens up possibilities for its use in targeted drug delivery systems and smart materials.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the RAFT polymerization of this compound. The following protocol is a recommended starting point and may require optimization depending on the desired polymer characteristics.

Materials:

-

This compound (monomer)

-

2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) as Chain Transfer Agent (CTA)

-

Azobisisobutyronitrile (AIBN) as Initiator

-

1,4-Dioxane (anhydrous) as Solvent

-

Methanol (for precipitation)

-

Diethyl ether (for washing)

-